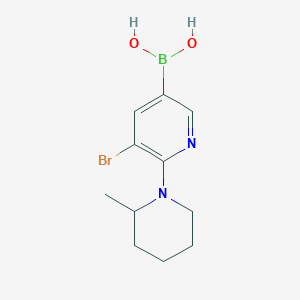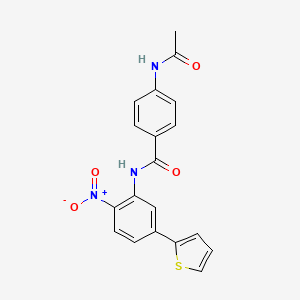
(9,10-Dioxo-9,10-dihydroanthracen-2-YL)methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenemethanesulfonic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C14H8O5S. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenemethanesulfonic acid, 9,10-dihydro-9,10-dioxo- typically involves the sulfonation of anthraquinone. The process generally includes the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group.
Oxidation: The resulting product is then oxidized to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthracenemethanesulfonic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other anthraquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which have applications in dyes, pharmaceuticals, and other industries.
Applications De Recherche Scientifique
2-Anthracenemethanesulfonic acid, 9,10-dihydro-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Anthracenemethanesulfonic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in different biochemical pathways. The compound can interact with enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthraquinone-2-sulfonic acid
- 1-Aminoanthraquinone-2-sulfonic acid
- 1,4-Naphthoquinone-2-sulfonic acid
Uniqueness
2-Anthracenemethanesulfonic acid, 9,10-dihydro-9,10-dioxo- is unique due to its specific structure and the presence of both the sulfonic acid and dioxo groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
101622-71-3 |
|---|---|
Formule moléculaire |
C15H10O5S |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
(9,10-dioxoanthracen-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C15H10O5S/c16-14-10-3-1-2-4-11(10)15(17)13-7-9(5-6-12(13)14)8-21(18,19)20/h1-7H,8H2,(H,18,19,20) |
Clé InChI |
IHOKJUXZZAWMFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


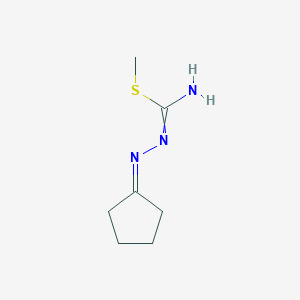
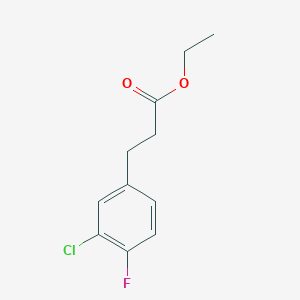

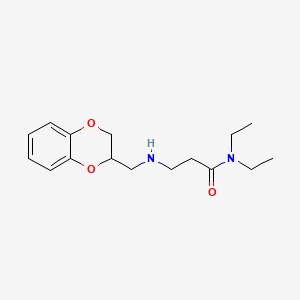
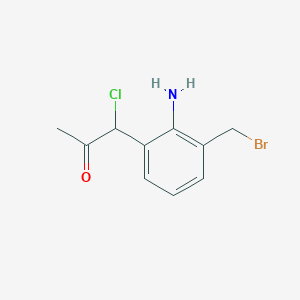
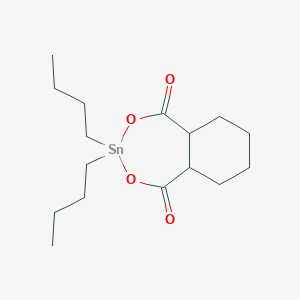
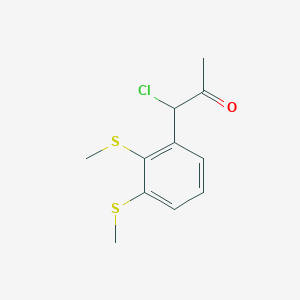
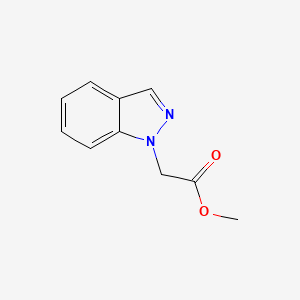
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
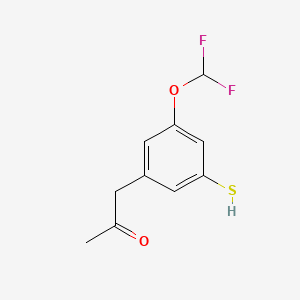

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
